6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.
Introduction of the 2,4-Dichlorophenyl Group: This step may involve nucleophilic substitution reactions using 2,4-dichlorobenzene derivatives.
Attachment of the Piperidin-2-yl Group: This can be done through amination reactions using piperidine derivatives.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrimidine
- 6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyrazine
Uniqueness
6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H15Cl2N5 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H15Cl2N5/c17-10-4-5-11(12(18)9-10)13-6-7-15-20-21-16(23(15)22-13)14-3-1-2-8-19-14/h4-7,9,14,19H,1-3,8H2 |
InChI Key |
AMEWFKVQXYDZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NN=C3N2N=C(C=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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